Melilotoside

Vue d'ensemble

Description

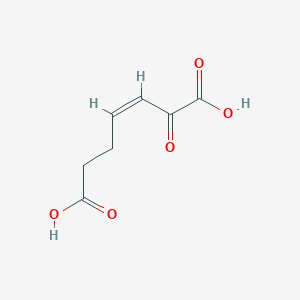

Le mélilotoside est un glucoside naturel de l'acide coumarique, couramment trouvé dans des plantes telles que le mélilot officinal (trèfle jaune) et la Gaillet odorant (aspérule odorante) . Il est connu pour son rôle de précurseur de la coumarine, un composé aux multiples propriétés médicinales.

Mécanisme D'action

Target of Action

Melilotoside, also known as trans-Melilotoside, is a phenylpropanoid glycoside . The primary targets of this compound are cholinergic receptors and calcium channels . These targets play a crucial role in the regulation of various physiological processes, including muscle contraction and neurotransmission .

Mode of Action

This compound interacts with its targets by inhibiting the activity of cholinergic receptors and calcium channels . This dual inhibition results in a potent and efficacious bronchodilator effect against carbamylcholine (CCh) induced bronchospasm . It is distinctly more potent and efficacious against CCh compared to both types of potassium-mediated contractions .

Biochemical Pathways

This compound affects the biochemical pathways mediated by cholinergic receptors and calcium channels . The inhibition of these pathways leads to a reduction in muscle contractions, particularly in the bronchial muscles, thereby alleviating symptoms of bronchospasm .

Pharmacokinetics

It is known that this compound is a weakly basic compound , which may influence its absorption and distribution within the body.

Result of Action

The inhibition of cholinergic receptors and calcium channels by this compound results in a bronchodilator effect . This effect can help alleviate symptoms of respiratory conditions such as bronchospasm . Furthermore, this compound and its derivatives have been found to possess free-radical-scavenging properties , which could contribute to its potential therapeutic effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of UV light can lead to the isomerization of trans-coumaric acid, a precursor of this compound, into cis-coumaric acid . Additionally, the fermentation of plant materials containing this compound by molds can lead to the formation of 4-hydroxycoumarin and its derivative dicoumarol . These transformations could potentially affect the bioavailability and efficacy of this compound.

Analyse Biochimique

Biochemical Properties

Melilotoside plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound is known to interact with β-glucosidase, an enzyme that hydrolyzes the glycosidic bond, releasing coumaric acid . This interaction is crucial for the conversion of this compound into its active form, which can then participate in further biochemical processes.

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has demonstrated cytotoxic effects on cancer cell lines such as T47D, HT-29, and Caco-2, without affecting normal cell lines like NIH 3T3 . This selective cytotoxicity suggests that this compound may modulate specific signaling pathways and gene expression patterns in cancer cells, leading to apoptosis or cell cycle arrest.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. This compound binds to specific proteins and enzymes, modulating their activity. For instance, it has been observed to inhibit the activity of certain enzymes involved in oxidative stress responses, thereby exerting its antioxidant effects . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in inflammation and cell survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to UV light . Long-term studies have indicated that this compound can have sustained effects on cellular function, including prolonged antioxidant activity and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as β-glucosidase, which hydrolyzes the glycosidic bond to release coumaric acid . This metabolite can then enter various metabolic pathways, including those involved in the synthesis of other bioactive compounds. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . For instance, this compound can bind to plasma proteins, which may influence its distribution and accumulation in different tissues. This interaction can affect the bioavailability and therapeutic efficacy of this compound .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are crucial for its role in modulating cellular processes and gene expression .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le mélilotoside peut être isolé à partir de sources végétales par une combinaison d'extraction en phase solide et de chromatographie liquide haute performance préparative en phase inverse . L'extrait méthanolique des parties aériennes de plantes comme l'Armoise splendide est souvent utilisé à cette fin .

Méthodes de production industrielle : La production industrielle de mélilotoside implique l'extraction du composé à partir de matières végétales, suivie d'une purification par des techniques chromatographiques. Le processus comprend généralement l'utilisation de solvants tels que le méthanol et l'eau, et l'application de la chromatographie liquide haute performance pour la séparation et la purification .

Analyse Des Réactions Chimiques

Types de réactions : Le mélilotoside subit diverses réactions chimiques, notamment :

Oxydation : Le mélilotoside peut être oxydé pour former des dérivés de la coumarine.

Réduction : Les réactions de réduction peuvent modifier la partie glucoside.

Substitution : Des réactions de substitution peuvent se produire sur le noyau aromatique ou sur la partie glucoside.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme l'iodure de méthyle et l'hydrure de sodium sont utilisés pour les réactions de substitution.

Principaux produits formés :

Dérivés de la coumarine : L'oxydation du mélilotoside conduit à la formation de la coumarine et de ses dérivés.

Glucosides modifiés : Les réactions de réduction et de substitution conduisent à divers glucosides modifiés.

4. Applications de la Recherche Scientifique

Le mélilotoside a une large gamme d'applications dans la recherche scientifique :

5. Mécanisme d'Action

Le mélilotoside exerce ses effets par divers mécanismes :

Activité antioxydante : Il élimine les radicaux libres, protégeant ainsi les cellules des dommages oxydatifs.

Effet bronchodilatateur : Les dérivés du mélilotoside ont montré qu'ils inhibaient les récepteurs cholinergiques et bloquaient les canaux calciques, conduisant à une bronchodilatation.

Propriétés anti-inflammatoires : Le composé module les voies inflammatoires, réduisant l'inflammation dans divers tissus.

Applications De Recherche Scientifique

Melilotoside has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Le mélilotoside est unique parmi les composés similaires en raison de sa structure et de ses propriétés spécifiques :

Propriétés

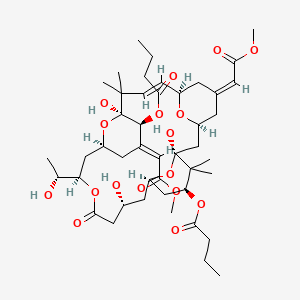

IUPAC Name |

(E)-3-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O8/c16-7-10-12(19)13(20)14(21)15(23-10)22-9-4-2-1-3-8(9)5-6-11(17)18/h1-6,10,12-16,19-21H,7H2,(H,17,18)/b6-5+/t10-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRIYIMNJGULCZ-ZMKUSUEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101024266 | |

| Record name | Melilotoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-67-7 | |

| Record name | Melilotoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melilotoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melilotoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 618-67-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELILOTOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M87W7715UB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Melilotoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2S,8S,9R,17R,18S,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone](/img/structure/B1233539.png)

![3-(4-chlorophenyl)-N-cyclopropyl-1-methyl-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1233544.png)

![[4-(3-Methoxyphenyl)-1-piperazinyl]-[2-(1-piperidinyl)-1,3-benzothiazol-6-yl]methanone](/img/structure/B1233545.png)

![4-[[[3-[[[3,5-Bis[(3,4-disulfoanilino)-oxomethyl]anilino]-oxomethyl]amino]-5-[(3,4-disulfoanilino)-oxomethyl]phenyl]-oxomethyl]amino]benzene-1,2-disulfonic acid](/img/structure/B1233548.png)

![3-[3-(4-isopropylphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B1233550.png)

![N-[(Z)-4-methylpent-3-en-2-ylideneamino]phthalazin-1-amine](/img/structure/B1233552.png)